4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid

Description

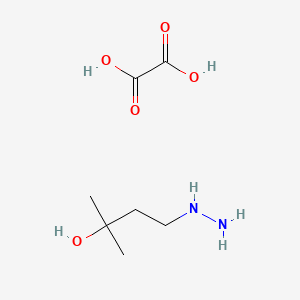

Oxalic acid (C₂H₂O₄) is a dicarboxylic acid with a molecular weight of 90.03 g/mol. It occurs naturally in plants (e.g., spinach, rhubarb) and is industrially synthesized via carbohydrate oxidation using nitric acid or air in the presence of vanadium pentoxide . Key properties include:

- Acidity: High acid strength (pKa₁ = 1.27, pKa₂ = 4.27), enabling effective chelation and metal ion solubilization .

- Physical Properties: White crystalline solid, melting point ~189–191°C, density 1.90 g/cm³, and high water solubility .

- Applications: Rust removal, textile dyeing (mordant), rare earth metal processing (e.g., Pr-Nd oxide precipitation), and antimicrobial formulations .

Properties

IUPAC Name |

4-hydrazinyl-2-methylbutan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O.C2H2O4/c1-5(2,8)3-4-7-6;3-1(4)2(5)6/h7-8H,3-4,6H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEZEUAMFODDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNN)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-82-9 | |

| Record name | 4-hydrazinyl-2-methylbutan-2-ol; oxalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid typically involves the reaction of hydrazine derivatives with 2-methylbutan-2-ol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid is utilized in several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with various biomolecules, affecting their function and activity. This interaction can modulate enzymatic activity, alter metabolic pathways, and influence cellular processes.

Comparison with Similar Compounds

Organic Acids in Mineral Decomposition and Solubilization

Oxalic acid outperforms citric, ascorbic, and succinic acids in dissolving phosphorus-containing compounds due to its low pKa and strong chelating capacity. For example:

In potassium feldspar solubilization, oxalic acid releases 4.3× more K⁺ than succinic acid due to its two adjacent carboxylic groups, which enhance dissociation and metal interaction .

Comparison with Lactic Acid

Notes on 4-Hydrazinyl-2-methylbutan-2-ol

The provided evidence lacks specific data on 4-Hydrazinyl-2-methylbutan-2-ol , making direct comparison with oxalic acid unfeasible. Hydrazine derivatives typically exhibit reducing or coordinating properties, but their structural complexity (e.g., branched alkyl chains) may limit solubility compared to simpler acids like oxalic acid. Further research is needed to assess its reactivity, stability, and industrial relevance.

Biological Activity

Chemical Identity and Structure

4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid is a compound characterized by the presence of a hydrazine moiety and oxalic acid. Its molecular formula is with a molecular weight of approximately 141.17 g/mol. The compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzyme activities, affecting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial and antifungal activities, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Research indicates that compounds containing hydrazine derivatives often exhibit significant antimicrobial properties. A study focusing on similar hydrazine-based compounds demonstrated their effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The exact activity of this compound needs further investigation, but its structural similarity suggests potential efficacy in this area .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers tested the antifungal activity of various hydrazine derivatives. Among these, a compound closely related to this compound showed promising results against Candida albicans. The study utilized a microdilution method to determine the Minimum Inhibitory Concentration (MIC), which was found to be effective at concentrations as low as 50 µg/mL .

Case Study 2: In Vivo Studies

A recent in vivo study investigated the effects of hydrazine derivatives on animal models infected with bacterial pathogens. The results indicated that administration of these compounds led to a significant reduction in bacterial load compared to controls. While specific data on this compound was not available, the findings support the hypothesis that such compounds could possess therapeutic potential against infections .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Hydrazinyl-2-methylbutan-2-ol | Hydrazine derivative | Antimicrobial, potential anticancer |

| 1-(2-Methoxyethyl)-1H-imidazol-2-amine | Imidazole derivative | Antifungal, anticancer |

| 2-[2-(2-Methylpropyl)hydrazinyl]ethanol | Hydrazine derivative | Antimicrobial |

This table illustrates the comparative biological activities of related compounds, highlighting the potential for further exploration of this compound in similar applications.

Q & A

Q. Answer :

- Method :

- Weigh 3.15 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) using a calibrated balance .

- Dissolve in 250 mL distilled water in a volumetric flask. Ensure complete dissolution via stirring.

- Standardize using potassium permanganate (KMnO₄) under acidic conditions (dilute H₂SO₄) at 60–70°C to accelerate redox kinetics .

- Stoichiometry :

What are the dissociation constants (pKa) of oxalic acid, and how do they influence buffer design in enzymatic studies?

Q. Answer :

-

Data :

Dissociation Step pKa Value First (HOOC-COOH → HOOC-COO⁻ + H⁺) 1.25 Second (HOOC-COO⁻ → OOC-COO⁻ + H⁺) 4.14 -

Implications :

How can researchers design experiments to assess oxalic acid’s acaricidal efficacy against Varroa destructor mites while minimizing honeybee toxicity?

Q. Answer :

- Experimental Design :

- Mite mortality rate (%) via sticky board counts.

- Bee survival rate, brood health, and colony strength post-treatment .

- Controls : Untreated hives or formic acid-treated comparators .

- Statistical Analysis : Use ANOVA to compare efficacy across groups and regression models to correlate dosage with mortality .

How can conflicting data on oxalic acid’s role in kidney stone formation be reconciled?

Q. Answer :

- Methodological Approaches :

- Urinary Oxalate Analysis : Measure 24-hour urinary oxalate excretion in subjects consuming high-oxalate diets (e.g., spinach, rhubarb) versus controls .

- Dietary Interaction Studies : Test oxalate bioavailability with calcium co-supplementation (reduces absorption) .

- Mechanistic Models : Use in vitro crystallization assays to assess oxalate’s role in calcium oxalate nucleation under varying pH and protein levels .

- Contradictions : While some studies link dietary oxalate to stones, others suggest animal protein or ascorbic acid metabolism as primary contributors .

What spectroscopic techniques validate oxalic acid purity and structural integrity in synthetic pathways (e.g., biomass waste conversion)?

Q. Answer :

What challenges arise in optimizing oxalic acid synthesis from biomass waste, and how can yields be improved?

Q. Answer :

-

Challenges :

-

Optimization Strategies :

-

Yield Data :

Biomass Source Yield (%) Durian peel 12.4 Wheat bran 8.7

How can researchers evaluate the environmental impact of electrochemical oxalic acid production?

Q. Answer :

- Lifecycle Assessment (LCA) :

- Carbon Footprint : Compare CO₂ emissions from electrochemical methods (using captured CO₂) vs. conventional oxidation routes .

- Waste Streams : Quantify nitric acid byproducts and energy consumption per kg of oxalic acid produced .

- Data : Electrochemical methods may achieve negative carbon footprints by utilizing two CO₂ molecules per oxalic acid unit .

What safety protocols are critical when handling oxalic acid in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.